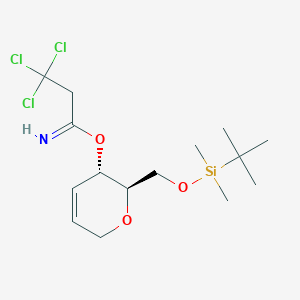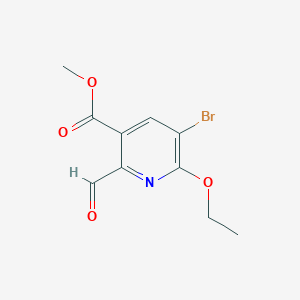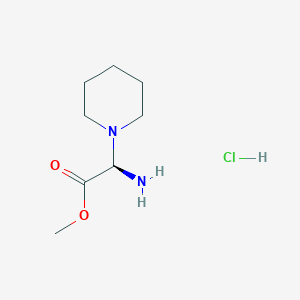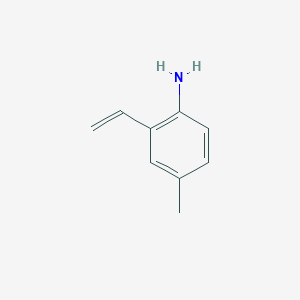
2-(Piperidin-4-ylmethyl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-ylmethyl)aniline dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)aniline dihydrochloride typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by a dual-functional ionic liquid, which provides high yields and selectivity .
Industrial Production Methods
Industrial production methods for piperidine derivatives often utilize green chemistry principles to minimize environmental impact. These methods include the use of ionic liquids as catalysts, which offer advantages such as high thermal and chemical stability, low vapor pressure, and non-flammability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-ylmethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-ylmethyl)aniline dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals with various therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-(Piperidin-1-ylmethyl)aniline
- Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- Dihydropyrrol-2-one derivatives
Uniqueness
2-(Piperidin-4-ylmethyl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H20Cl2N2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
2-(piperidin-4-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9,13H2;2*1H |
InChI-Schlüssel |
VWHZDKQZAIVAGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=CC=C2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
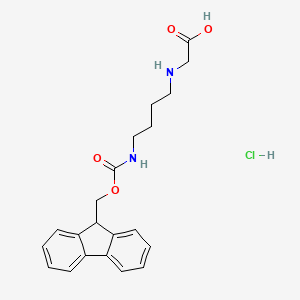
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
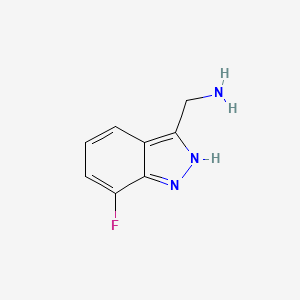

![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
